Cyclic AMP

Description

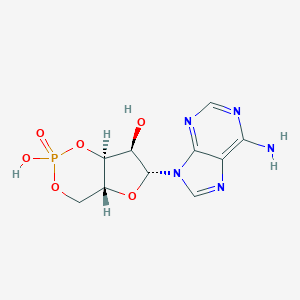

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOMOUWHDPKRLL-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37839-81-9 (mono-hydrochloride salt) | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8040436 | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-92-4 | |

| Record name | cAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 3',5'-phosphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE CYCLIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0399OZS9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-220 °C, 219 - 220 °C | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cyclic AMP Signaling Pathway in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the cyclic AMP (cAMP) signaling pathway in hepatocytes. It details the core components of the pathway, its regulation by key hormones, and its critical role in hepatic glucose and lipid metabolism. This guide also includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the signaling cascade and experimental workflows.

Core Signaling Pathway

The this compound signaling pathway is a crucial intracellular signal transduction cascade that in hepatocytes is primarily initiated by the binding of hormones like glucagon (B607659) and epinephrine (B1671497) to their respective G protein-coupled receptors (GPCRs) on the cell surface. This binding triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gsα subunit dissociates and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[1][2]

As a second messenger, cAMP propagates the signal within the cell primarily by activating protein kinase A (PKA).[2][3] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits.[4] These catalytic subunits then phosphorylate a multitude of downstream target proteins, including enzymes and transcription factors, thereby modulating their activity and altering cellular metabolism.[4][5] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[6]

The cAMP pathway in hepatocytes also involves another key effector, the Exchange protein directly activated by cAMP (Epac). Epac proteins act as guanine (B1146940) nucleotide exchange factors for the small G protein Rap1 and are involved in PKA-independent signaling events.[7]

Caption: The canonical cAMP signaling pathway in hepatocytes.

Quantitative Data

The following tables summarize key quantitative data related to the cAMP signaling pathway in hepatocytes, compiled from various studies.

Table 1: Hormonal Regulation of cAMP Signaling

| Parameter | Hormone | Value | Cell Type/System | Reference(s) |

| EC50 for cAMP Production | Glucagon | 6.1 ± 2.8 nM | H22 clonal cell line expressing glucagon receptor | [8] |

| Threshold for cAMP Production | Glucagon | ~100 pM | Perfused rat livers, hepatocytes, hepatocyte membranes | [9][10] |

| EC50 for Glucose Formation | Epinephrine | No significant difference between obese and lean rat hepatocytes | Isolated rat hepatocytes | [11] |

| Saturating Concentration for cAMP Increase | Epinephrine | 1 µM (causes ~2-fold increase) | Isolated rat hepatocytes | [11] |

| Half-maximal Stimulation of Adenylyl Cyclase | Glucagon | 10 nmol/L | Human liver 'nuclear' fraction | [12] |

| Maximal Stimulation of Adenylyl Cyclase | Glucagon | 1 µmol/L (4- to 7-fold increase) | Human liver 'nuclear' fraction | [12] |

Table 2: Downstream Effects of cAMP Signaling

| Parameter | Effector | Value | Condition | Reference(s) |

| Rate of Gluconeogenesis | Epinephrine | 5-fold increase over basal in obese rat hepatocytes; 2-fold increase in lean | Isolated rat hepatocytes | [11] |

| Glucose Output | Epinephrine (447 ± 75 pg/ml plasma) | 1.04 ± 0.22 mg/kg/min increase | Conscious dogs | [13] |

| Glucose Output | Epinephrine (2,495 ± 427 pg/ml plasma) | 3.70 ± 0.83 mg/kg/min increase | Conscious dogs | [13] |

| Phosphorylase Activation | Epinephrine | Half-maximally active at 10-7 M | Isolated rat liver parenchymal cells | [14] |

| Glycogen Synthase Inactivation | Epinephrine | Significant inactivation observed | Hepatocytes from fasted rats | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cAMP signaling pathway in hepatocytes.

Measurement of Intracellular cAMP Levels by ELISA

This protocol is adapted from commercially available ELISA kits.[7][15][16][17][18]

Objective: To quantify the concentration of cAMP in hepatocyte lysates.

Materials:

-

Primary hepatocytes or hepatocyte cell line

-

Culture medium

-

Hormone/agonist of interest (e.g., glucagon, epinephrine)

-

0.1 M HCl

-

Phosphate-buffered saline (PBS)

-

cAMP ELISA kit (commercial)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate hepatocytes at a desired density and allow them to adhere and recover.

-

Starve cells in serum-free medium for a specified time if necessary.

-

Treat cells with the hormone/agonist at various concentrations and for different time points. Include an untreated control.

-

-

Cell Lysis:

-

Aspirate the culture medium.

-

For adherent cells, add a sufficient volume of 0.1 M HCl to cover the cell monolayer (e.g., 1 mL for a 35 cm² dish).[15] For suspension cells, pellet the cells and resuspend in 0.1 M HCl (a general starting concentration is 1 x 106 cells/mL).[17]

-

Incubate at room temperature for 10-20 minutes to ensure complete lysis.[17][18]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed for 5-10 minutes to pellet cellular debris.[15][18]

-

Collect the supernatant, which contains the cAMP.

-

-

ELISA Assay:

-

Follow the manufacturer's instructions for the specific cAMP ELISA kit. This typically involves:

-

Preparing cAMP standards.

-

Adding standards and samples to the antibody-coated microplate.

-

Adding a cAMP-alkaline phosphatase or -peroxidase conjugate.

-

Adding a polyclonal antibody to cAMP.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution and incubating to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 405 nm).[7]

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of cAMP in the samples by interpolating their absorbance values on the standard curve. The intensity of the color is inversely proportional to the amount of cAMP in the sample.[7]

-

siRNA-mediated Knockdown of PKA in Primary Hepatocytes

This protocol is a general guideline based on established methods for siRNA transfection in primary hepatocytes.[19][20][21][22][23]

Objective: To specifically reduce the expression of PKA to study its role in the cAMP signaling pathway.

Materials:

-

Primary hepatocytes

-

Hepatocyte culture medium

-

siRNA targeting the catalytic subunit of PKA (and a non-targeting control siRNA)

-

Transfection reagent suitable for primary hepatocytes (e.g., Lipofectamine™ RNAiMAX, PromoFectin-Hepatocyte)[20][22]

-

Opti-MEM™ I Reduced Serum Medium

-

Reagents for downstream analysis (e.g., qPCR, Western blot)

Procedure:

-

Cell Plating:

-

Isolate and plate primary hepatocytes according to standard protocols. Allow the cells to attach for at least 4 hours, or overnight.[21]

-

-

Preparation of siRNA-Lipid Complex:

-

For each well of a 48-well plate, prepare two tubes (A and B).

-

In tube A, dilute the siRNA (e.g., to a final concentration of 25 nM) in Opti-MEM™.

-

In tube B, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

-

Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 5-10 minutes to allow the formation of siRNA-lipid complexes.[22]

-

-

Transfection:

-

Add the siRNA-lipid complex mixture dropwise to the wells containing the hepatocytes.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells for the desired period (e.g., 24-72 hours) to allow for gene knockdown.

-

-

Assessment of Knockdown Efficiency:

-

After the incubation period, harvest the cells.

-

Analyze the mRNA levels of the PKA catalytic subunit by qPCR and/or the protein levels by Western blot to confirm the efficiency of the knockdown.

-

-

Functional Assays:

-

Perform functional assays to investigate the effect of PKA knockdown on the cAMP signaling pathway (e.g., measure downstream gene expression or metabolic outputs in response to hormone stimulation).

-

Caption: A typical experimental workflow for siRNA-mediated knockdown.

Measurement of Phosphodiesterase (PDE) Activity

This protocol is based on commercially available colorimetric PDE activity assay kits.[6][24][25]

Objective: To measure the activity of cAMP-hydrolyzing PDEs in hepatocyte lysates.

Materials:

-

Hepatocyte lysate

-

PDE Activity Assay Kit (commercial)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare hepatocyte lysates according to the kit's instructions. This may involve homogenization and desalting to remove interfering substances like phosphate (B84403) and nucleotides.[25]

-

-

Assay Reaction:

-

The assay is typically performed in a multi-step reaction:

-

Incubate the hepatocyte lysate with cAMP as a substrate. The PDE in the lysate will hydrolyze cAMP to 5'-AMP.

-

Add 5'-nucleotidase to the reaction, which converts 5'-AMP to adenosine (B11128) and inorganic phosphate.[25]

-

-

-

Phosphate Detection:

-

Add a reagent (e.g., a malachite green-based reagent) that specifically detects the released inorganic phosphate.[25]

-

Incubate to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

The amount of phosphate detected is directly proportional to the PDE activity in the sample.

-

A standard curve using known concentrations of phosphate is used for quantification.

-

Include controls such as a sample without lysate (background) and a sample with a known PDE inhibitor (e.g., IBMX) to ensure the specificity of the assay.[25]

-

Conclusion

The this compound signaling pathway in hepatocytes is a finely tuned system that plays a central role in maintaining glucose and lipid homeostasis. Understanding the quantitative aspects of this pathway and employing robust experimental methodologies are essential for researchers in academia and industry. This guide provides a foundational resource for investigating the cAMP pathway in hepatocytes, with the goal of facilitating further discoveries and the development of novel therapeutics for metabolic diseases.

References

- 1. Quantitative analysis of internalization of glucagon by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 3. Stimulation and inhibition of cAMP accumulation by glucagon in canine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Phosphorylation and inactivation of glycogen synthase kinase 3 by protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE-Glo™ Phosphodiesterase Assay [promega.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. Glucagon receptor activates extracellular signal-regulated protein kinase 1/2 via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucagon, this compound, and hepatic glucose mobilization: A half‐century of uncertainty - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The hepatic glucose-mobilizing effect of glucagon is not mediated by this compound most of the time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of gluconeogenesis by epinephrine in hepatocytes isolated from genetically obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The adenylate cyclase system in human liver: characterization, subcellular distribution and hormonal sensitivity in normal or cirrhotic adult, and in foetal liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose-related effects of epinephrine on glucose production in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the alpha-adrenergic activation of hepatic glucose output. I. Studies on the alpha-adrenergic activation of phosphorylase and gluconeogenesis and inactivation of glycogen synthase in isolated rat liver parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. alpco.com [alpco.com]

- 17. content.abcam.com [content.abcam.com]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. Highly efficient SiRNA and gene transfer into hepatocyte-like HepaRG cells and primary human hepatocytes: new means for drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. assets.ctfassets.net [assets.ctfassets.net]

- 21. researchgate.net [researchgate.net]

- 22. genscript.com [genscript.com]

- 23. researchgate.net [researchgate.net]

- 24. Promega PDE-Glo Phosphodiesterase Assay 1000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 25. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]

Cyclic AMP: A Comprehensive Technical Guide to a Pivotal Second Messenger in Intracellular Signal Transduction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous and versatile second messenger that plays a critical role in mediating a vast array of physiological processes. Since its discovery, cAMP has been recognized as a pivotal transducer of extracellular signals, translating the messages of hormones and neurotransmitters into specific cellular responses. This technical guide provides an in-depth exploration of the cAMP signaling pathway, covering its synthesis, degradation, and the complex downstream effector systems it governs. We will delve into the core mechanisms of its primary effectors—Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (Epac), and Cyclic Nucleotide-Gated (CNG) ion channels. Furthermore, this document presents detailed experimental protocols for measuring cAMP levels and the activity of its key effectors, alongside quantitative data to support research and development. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a clear and comprehensive understanding of this fundamental signaling molecule.

Discovery and the Second Messenger Concept

The concept of intracellular signal transduction was revolutionized by the work of Earl W. Sutherland, Jr., who, along with his colleague Theodore W. Rall, identified cyclic AMP in 1956.[1][2] Their research on the action of hormones like epinephrine (B1671497) and glucagon (B607659) on liver cells led to the discovery of a heat-stable factor that was generated inside the cell in response to the external hormonal signal.[2][3] This factor, later identified as cAMP, was shown to mediate the hormone's effect, in this case, the breakdown of glycogen.[3][4]

This seminal discovery led Sutherland to propose the "second messenger" hypothesis, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971.[1][3] The model posits that the "first messenger" (e.g., a hormone) binds to a receptor on the cell surface, triggering the synthesis of a "second messenger" (cAMP) inside the cell.[4] This intracellular molecule then diffuses to activate downstream targets, initiating a cascade of events that culminates in a specific cellular response.[5] This concept fundamentally shifted the understanding of hormone action from a direct interaction with intracellular machinery to a more complex, receptor-mediated signal relay system.[1][4]

Regulation of Intracellular cAMP Levels

The concentration of cAMP within a cell is meticulously controlled by the balanced activities of two key enzyme families: Adenylyl Cyclases (AC) and Phosphodiesterases (PDEs). This dynamic regulation allows for rapid signal initiation, propagation, and termination.[6]

Synthesis by Adenylyl Cyclase (AC)

Adenylyl cyclases are enzymes that catalyze the conversion of adenosine triphosphate (ATP) into cAMP and pyrophosphate.[7][8] The most common forms of AC are transmembrane proteins that are activated by G protein-coupled receptors (GPCRs).[5][9] Upon binding of an extracellular ligand (first messenger), the GPCR activates a stimulatory G protein (Gαs), which in turn binds to and activates AC.[8][9] Conversely, signaling through an inhibitory G protein (Gαi) can suppress AC activity, providing a mechanism for negative regulation.[8]

Degradation by Phosphodiesterases (PDEs)

The termination of the cAMP signal is primarily accomplished by cyclic nucleotide phosphodiesterases (PDEs). These enzymes hydrolyze the 3',5'-phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (5'-AMP).[5][7][8] The PDE superfamily is large and diverse, with different isoforms exhibiting distinct tissue distributions, subcellular localizations, and regulatory properties. This diversity allows for highly localized and specific control over cAMP gradients within the cell, contributing to the concept of signal compartmentalization.[10]

Core cAMP Effector Pathways

Once generated, cAMP exerts its effects by binding to and modulating the activity of three main classes of effector proteins: Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (Epac), and Cyclic Nucleotide-Gated (CNG) ion channels.[6]

Protein Kinase A (PKA) Pathway

PKA, also known as cAMP-dependent protein kinase, is the most well-characterized effector of cAMP.[11] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[12][13] The regulatory subunits dimerize and bind to the catalytic subunits, holding them in an inactive conformation.[11]

Upon an increase in intracellular cAMP, two cAMP molecules bind to each regulatory subunit.[11] This cooperative binding induces a conformational change in the regulatory subunits, causing them to release the active catalytic subunits.[11] The freed catalytic subunits can then phosphorylate a wide variety of substrate proteins on serine and threonine residues, altering their activity and leading to diverse cellular responses, including regulation of metabolism, gene expression, and cell growth.[11][14][15] One of the key nuclear targets of PKA is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, regulates the transcription of specific genes.[11][16][17] The localization of PKA signaling is often controlled by A-Kinase Anchoring Proteins (AKAPs), which tether the PKA holoenzyme to specific subcellular locations, ensuring that PKA acts on the correct substrates in response to localized cAMP signals.[10][11][18]

Exchange Protein Directly Activated by cAMP (Epac) Pathway

Discovered more recently, the Epac family of proteins represents a PKA-independent pathway for cAMP signaling.[19][20] Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[19][20][21]

Structurally, Epac proteins contain a regulatory region with a high-affinity cAMP-binding domain (CBD) and a catalytic region. In the absence of cAMP, the regulatory region sterically inhibits the catalytic domain. The binding of cAMP to the CBD induces a major conformational change that relieves this auto-inhibition, allowing the catalytic domain to interact with its substrate, Rap-GDP.[19] Epac then catalyzes the exchange of GDP for GTP on Rap, converting it to its active, GTP-bound state. Active Rap-GTP can then initiate downstream signaling cascades that are involved in processes such as integrin-mediated cell adhesion, cell-cell junction formation, exocytosis, and cell differentiation.[19][21]

Cyclic Nucleotide-Gated (CNG) Ion Channels

CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cAMP and cGMP.[22][23][24] These channels are members of the voltage-gated ion channel superfamily and are typically formed by four subunits arranged around a central pore.[22][25][26] Each subunit contains a cyclic nucleotide-binding domain (CNBD) in its C-terminus.[26]

The binding of approximately four cyclic nucleotide molecules to the channel is required for its activation.[22] This binding induces a conformational change that opens the channel pore, allowing the influx of cations such as Na⁺ and Ca²⁺.[24] This ion flow leads to a change in the cell's membrane potential, which can result in either depolarization or hyperpolarization depending on the specific ions and their gradients.[22] CNG channels are crucial for sensory transduction processes. For example, in olfactory sensory neurons, odorant binding leads to a rise in cAMP, which opens CNG channels, depolarizes the neuron, and initiates a nerve impulse.[25][26]

Quantitative Data in cAMP Signaling

The precise regulation of cAMP signaling pathways is dependent on the specific biochemical parameters of the interactions between cAMP and its effectors, as well as the kinetics of its synthesis and degradation. The following tables summarize key quantitative data for components of the cAMP pathway.

Table 1: cAMP Binding and Activation Constants for Key Effectors

| Effector Protein | Ligand | Parameter | Value | Organism/System |

|---|---|---|---|---|

| PKA Type I (R subunit) | cAMP | Kd (Binding) | 100 - 300 nM | Bovine |

| PKA Type II (R subunit) | cAMP | Kd (Binding) | 1 - 3 µM | Bovine |

| PKA Holoenzyme | cAMP | Ka (Activation) | 100 - 600 nM | Varies |

| Epac1 | cAMP | Kd (Binding) | 1.4 µM | Human |

| Epac1 | cAMP | EC50 (Activation) | ~2.5 µM | Human |

| Epac2 | cAMP | Kd (Binding) | 2.5 µM | Human |

| Olfactory CNG Channel | cAMP | K1/2 (Activation) | ~20 µM | Rat |

| Retinal CNG Channel | cGMP | K1/2 (Activation) | ~50 µM | Bovine |

Note: Kd (dissociation constant) and Ka/K1/2/EC50 (activation constant) values can vary significantly depending on experimental conditions, protein isoforms, and the presence of other cellular factors.

Table 2: Kinetic Parameters of cAMP Metabolism

| Enzyme | Parameter | Value | Substrate | Notes |

|---|---|---|---|---|

| Adenylyl Cyclase 5 | Km | 100 - 400 µM | ATP | Gαs-stimulated |

| PDE4 | Km | 1 - 5 µM | cAMP | High-affinity PDE |

| PDE3 | Km | ~0.1 µM | cAMP | High-affinity PDE |

Note: Km (Michaelis constant) represents the substrate concentration at half-maximal velocity and is a measure of the enzyme's affinity for its substrate.

Key Experimental Protocols

Accurate quantification of cAMP and the activity of its downstream effectors is essential for research and drug development. This section provides detailed methodologies for core assays.

Measurement of Intracellular cAMP Levels

This protocol describes a generalized method for quantifying intracellular cAMP using a competitive enzyme-linked immunosorbent assay (ELISA), a common and robust technique.

Principle: This assay is based on the principle of competitive binding. Free cAMP from a cell lysate competes with a fixed amount of labeled cAMP (e.g., conjugated to an enzyme like HRP) for binding to a limited number of sites on a cAMP-specific antibody, typically coated onto a microplate. The amount of labeled cAMP that binds to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample. The signal is then generated by adding a substrate for the enzyme, and the resulting colorimetric or chemiluminescent signal is measured.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate (e.g., 96-well) and grow to the desired confluency.

-

Pre-treat cells with a PDE inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 10-30 minutes to prevent cAMP degradation during the experiment.[27]

-

Stimulate cells with the test compound (agonist, antagonist, etc.) for the desired time period.

-

-

Cell Lysis:

-

Aspirate the culture medium.

-

Add 100-200 µL of a lysis buffer (e.g., 0.1 M HCl or a detergent-based buffer provided in commercial kits) to each well.

-

Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.[28]

-

-

cAMP Quantification (ELISA):

-

Prepare a standard curve by making serial dilutions of a known concentration of cAMP standard in the same lysis buffer used for the samples.[29]

-

Add samples and standards in triplicate to the wells of the antibody-coated microplate.

-

Add the enzyme-labeled cAMP conjugate to all wells.

-

Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.

-

Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Add the enzyme substrate solution (e.g., TMB for HRP) and incubate until sufficient color develops.

-

Add a stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Generate a standard curve by plotting the signal versus the log of the cAMP concentration.

-

Interpolate the cAMP concentrations of the unknown samples from the standard curve.

-

Normalize cAMP levels to protein concentration for each sample to account for variations in cell number.

-

Protein Kinase A (PKA) Activity Assay

This protocol outlines a common method for measuring PKA activity based on the phosphorylation of a specific peptide substrate.

Principle: The assay measures the phosphotransferase activity of PKA by quantifying the transfer of the gamma-phosphate (γ-³²P) from [γ-³²P]ATP to a specific and highly preferred PKA substrate, such as the synthetic peptide Kemptide (LRRASLG).[30] The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP, and the incorporated radioactivity is measured as a direct indicator of PKA activity.[30] Non-radioactive methods using phospho-specific antibodies are also widely available.[31][32]

Detailed Methodology:

-

Sample Preparation:

-

Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate. PKA can also be measured from immunoprecipitates or column fractions.[30]

-

-

Reaction Setup (on ice):

-

In a microcentrifuge tube, prepare a reaction cocktail. For a final volume of 50 µL, combine:

-

Assay Dilution Buffer.

-

Substrate Cocktail (containing Kemptide).

-

Inhibitor Cocktail (to inhibit other kinases, if using crude lysates).[30]

-

Sample containing PKA (e.g., 10-20 µg of lysate protein).

-

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding the Magnesium/ATP cocktail containing [γ-³²P]ATP.

-

Vortex gently and incubate the reaction at 30°C for 10-20 minutes. The reaction should be kept within the linear range of the assay.[30]

-

-

Separation and Quantification:

-

Spot an aliquot (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose paper square.[30] The negatively charged paper binds the positively charged peptide substrate but not the negatively charged ATP.

-

Immediately place the paper squares into a beaker of 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

-

Wash the squares three times with 0.75% phosphoric acid for 5 minutes each, followed by a final wash with acetone.[30]

-

Transfer the dried paper squares to scintillation vials, add scintillation cocktail, and quantify the incorporated ³²P using a scintillation counter.

-

-

Data Analysis:

-

Calculate PKA activity, often expressed as picomoles of phosphate (B84403) incorporated per minute per milligram of protein.

-

Epac Activation Assay

This protocol describes a pulldown assay to measure the activation of Epac by assessing the GTP-loading of its downstream target, Rap1.

Principle: Epac activation leads to an increase in the amount of active, GTP-bound Rap1. This assay utilizes a "bait" protein that specifically binds to the GTP-bound form of Rap1 but not the GDP-bound form. A common bait is the Rap-binding domain (RBD) of the protein RalGDS, expressed as a GST-fusion protein (GST-RalGDS-RBD) and immobilized on glutathione-agarose beads. The beads are used to "pull down" active Rap1 from cell lysates. The amount of pulled-down Rap1-GTP is then quantified by Western blotting.[33]

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cells as required to stimulate or inhibit the Epac pathway. An Epac-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP) can be used as a positive control.[33]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse in a specific pulldown lysis buffer (e.g., containing MgCl₂, low detergent, and protease inhibitors) to preserve the GTP-bound state of Rap1.

-

Clarify the lysates by centrifugation at high speed at 4°C.

-

-

Affinity Pulldown:

-

Incubate a portion of the clarified lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.

-

During this incubation, the bait-beads will bind to the active Rap1-GTP in the lysate.

-

Collect a separate aliquot of the lysate ("Total Rap1" or "Input" control) before adding the beads.

-

-

Washing and Elution:

-

Wash the beads 3-4 times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Quantification by Western Blot:

-

Separate the eluted proteins (pulldown sample) and the total lysate control by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for Rap1.

-

Use a secondary HRP-conjugated antibody and a chemiluminescent substrate to detect the protein bands.

-

-

Data Analysis:

-

Quantify the band intensity for the pulldown samples using densitometry.

-

The signal in the pulldown lane represents the amount of active Rap1-GTP, while the signal in the total lysate lane represents the total amount of Rap1 protein. The ratio of active to total Rap1 reflects the level of Epac activation.

-

Conclusion and Future Directions

cAMP is a master regulator in cell biology, translating a diverse array of external signals into highly specific and coordinated cellular actions. Its signaling is not merely a linear pathway but a complex network involving multiple effectors—PKA, Epac, and CNG channels—whose activities are precisely regulated in time and space. The concept of compartmentalization, where cAMP signals are confined to specific subcellular microdomains by AKAPs and localized PDE activity, is now understood to be critical for ensuring signaling fidelity.[10][18][34]

For drug development professionals, nearly every component of this pathway, from GPCRs to PDEs to the downstream kinases, represents a viable therapeutic target.[14] A deep, quantitative understanding of the cAMP signaling network is therefore indispensable for the rational design of novel therapeutics aimed at modulating cellular function in a wide range of diseases, including cardiovascular disorders, metabolic diseases, cancer, and neurological conditions. Future research will continue to unravel the complexities of cAMP compartmentalization and the crosstalk between its different effector pathways, opening new avenues for targeted pharmacological intervention.

References

- 1. Earl W. Sutherland, Jr. - Biography [exhibits.library.miami.edu]

- 2. researchgate.net [researchgate.net]

- 3. Earl Wilbur Sutherland Jr. - Wikipedia [en.wikipedia.org]

- 4. nobelprize.org [nobelprize.org]

- 5. What is the role of second messengers like cAMP and Ca2+? [synapse.patsnap.com]

- 6. The this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Video: GPCRs Regulate Adenylyl Cylase Activity [jove.com]

- 9. youtube.com [youtube.com]

- 10. cAMP – a currency of cell signaling - biocrates life sciences gmbh [biocrates.com]

- 11. Protein kinase A - Wikipedia [en.wikipedia.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. The this compound signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of cAMP Compartmentation in Cardiac Myocytes: Experimental and Computational Approaches to Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Epac Signalling BIOLOG Life Science Institute [biolog.de]

- 21. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Cyclic nucleotide-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Cyclic nucleotide-regulated channels (CNG) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 27. Measurement of Intracellular cAMP [bio-protocol.org]

- 28. benchchem.com [benchchem.com]

- 29. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 30. merckmillipore.com [merckmillipore.com]

- 31. arborassays.com [arborassays.com]

- 32. arborassays.com [arborassays.com]

- 33. researchgate.net [researchgate.net]

- 34. Assessment of cellular mechanisms contributing to cAMP compartmentalization in pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Hormonal Regulation of Intracellular cAMP: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Mechanisms, Measurement, and Quantitative Analysis of Hormone-Induced cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which hormones regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. We delve into the core signaling pathways, present detailed experimental protocols for cAMP measurement, and summarize quantitative data on hormonal responses. This document is intended to serve as a valuable resource for researchers in academia and industry who are investigating G protein-coupled receptor (GPCR) signaling and developing novel therapeutics targeting these pathways.

Introduction: The Central Role of cAMP in Hormonal Signaling

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in mediating cellular responses to a wide array of hormones and neurotransmitters.[1][2] The intracellular concentration of cAMP is tightly regulated by the coordinated activities of two key enzyme families: adenylyl cyclases (ACs), which synthesize cAMP from ATP, and cyclic nucleotide phosphodiesterases (PDEs), which degrade cAMP.[1][2] Many hormones exert their physiological effects by binding to G protein-coupled receptors (GPCRs) that, in turn, modulate the activity of adenylyl cyclase, leading to rapid changes in intracellular cAMP levels.[3][4][5] These fluctuations in cAMP concentration are then translated into diverse cellular responses through the activation of downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1][2]

The Core Signaling Pathways: Gs and Gi Proteins

The hormonal regulation of adenylyl cyclase is primarily mediated by two classes of heterotrimeric G proteins: stimulatory G proteins (Gs) and inhibitory G proteins (Gi).[6][7]

-

The Gs Pathway (Stimulation of cAMP Production): Hormones that increase intracellular cAMP levels bind to GPCRs coupled to Gs proteins. Upon hormone binding, the Gs-coupled receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, leading to an increase in cAMP production.[6][8]

-

The Gi Pathway (Inhibition of cAMP Production): Conversely, hormones that decrease intracellular cAMP levels bind to GPCRs coupled to Gi proteins. The activation of Gi-coupled receptors leads to the dissociation of the Gαi-GTP and βγ-subunits. The activated Gαi-GTP complex then inhibits adenylyl cyclase activity, resulting in a decrease in cAMP production.[5][6]

Figure 1: Gs and Gi signaling pathways.

Quantitative Analysis of Hormone-Induced cAMP Changes

The cellular response to a hormone is often dependent on the magnitude and duration of the cAMP signal. Therefore, quantitative analysis of hormone-induced cAMP changes is crucial for understanding the potency and efficacy of hormones and for the development of drugs targeting these pathways. The following tables summarize representative quantitative data for various hormones that modulate intracellular cAMP levels.

Table 1: Hormones that Increase Intracellular cAMP (Gs-Coupled)

| Hormone | Receptor | Cell Type/Tissue | Fold Increase in cAMP (approx.) | EC50 (approx.) | Reference |

| Epinephrine | β-Adrenergic | Cardiomyocytes | 5 - 10 | 10 nM | [6] |

| Glucagon | Glucagon Receptor | Hepatocytes | 20 - 50 | 0.5 nM | [9] |

| Adrenocorticotropic Hormone (ACTH) | MC2R | Adrenal Cortex Cells | 15 - 30 | 1 nM | [9] |

| Luteinizing Hormone (LH) | LH Receptor | Ovarian Follicles | 10 - 20 | 0.1 nM | [10] |

| Follicle-Stimulating Hormone (FSH) | FSH Receptor | Sertoli Cells | >100 | 2 nM | [11] |

| Prostaglandin E2 (PGE2) | EP2/EP4 Receptors | Various | 5 - 15 | 5 nM | [12] |

| Dopamine | D1 Receptor | GT1 Cells | 3 - 5 | 100 nM | [13] |

| Norepinephrine | β1-Adrenergic | GT1 Cells | 4 - 6 | 50 nM | [13] |

Table 2: Hormones that Decrease Intracellular cAMP (Gi-Coupled)

| Hormone | Receptor | Cell Type/Tissue | Fold Decrease in cAMP (approx.) | IC50 (approx.) | Reference |

| Somatostatin | SSTR2 | Pituitary Cells | 0.5 - 0.7 | 1 nM | [5] |

| Acetylcholine | M2 Muscarinic | Cardiomyocytes | 0.4 - 0.6 | 100 nM | [6] |

| Adenosine | A1 Receptor | Adipocytes | 0.3 - 0.5 | 50 nM | [6] |

| Prostaglandin E2 (PGE2) | EP3 Receptor | Various | 0.6 - 0.8 | 3 nM | [12] |

Experimental Protocols for Measuring Intracellular cAMP

A variety of methods are available for the quantitative measurement of intracellular cAMP levels. The choice of assay depends on factors such as the required sensitivity, throughput, and whether real-time measurements in living cells are necessary.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, plate-based immunoassay for the quantification of cAMP.[14] It is a competitive assay where cAMP in the sample competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites.[15] The signal is inversely proportional to the amount of cAMP in the sample.[14][16]

Detailed Protocol (based on a generic competitive ELISA kit):

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate at a predetermined density and culture overnight.[17]

-

Replace the culture medium with a stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[18]

-

Add the hormone of interest at various concentrations and incubate for the desired time at 37°C.[17]

-

-

Cell Lysis:

-

Aspirate the stimulation buffer and add the provided lysis buffer to each well to release intracellular cAMP.[17]

-

-

ELISA Procedure:

-

Prepare a cAMP standard curve by serially diluting the provided cAMP standard.[14][17]

-

Add standards and cell lysates to the wells of the anti-cAMP antibody-coated microplate.[14]

-

Add the cAMP-peroxidase conjugate to each well.[14]

-

Incubate the plate for 2 hours at room temperature with gentle shaking.[14]

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[14]

-

Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[14]

-

Add the stop solution to each well to terminate the reaction. The color will change to yellow.[19]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.[14]

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Calculate the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Figure 2: General workflow for a cAMP ELISA.

Radioimmunoassay (RIA)

RIA is a highly sensitive and specific method for quantifying cAMP.[20] It is also a competitive binding assay, where unlabeled cAMP in the sample competes with a fixed amount of radiolabeled (typically with ¹²⁵I) cAMP for binding to a limited amount of anti-cAMP antibody.[21]

Detailed Protocol (based on a generic RIA kit):

-

Sample Preparation:

-

Prepare cell lysates as described for the ELISA protocol.

-

For increased sensitivity, samples and standards can be acetylated using a mixture of triethylamine (B128534) and acetic anhydride.[20]

-

-

RIA Procedure:

-

Prepare a standard curve using the provided cAMP standards.[22]

-

In assay tubes, add the standards or samples, ¹²⁵I-labeled cAMP, and the anti-cAMP antibody.[22]

-

Incubate the tubes overnight at 4°C to allow for competitive binding.[20]

-

Separate the antibody-bound cAMP from the free cAMP. This can be achieved by adding a secondary antibody that precipitates the primary antibody, followed by centrifugation, or by using magnetic beads coupled to the secondary antibody.[20][22]

-

Decant the supernatant containing the free ¹²⁵I-cAMP.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity of the pellet (containing the antibody-bound ¹²⁵I-cAMP) using a gamma counter.[22]

-

The amount of radioactivity is inversely proportional to the concentration of unlabeled cAMP in the sample.

-

Generate a standard curve and calculate the cAMP concentrations in the samples as described for the ELISA.

-

Förster Resonance Energy Transfer (FRET)-Based Biosensors

FRET-based biosensors allow for the real-time measurement of cAMP dynamics in living cells, providing high spatial and temporal resolution.[23][24] These biosensors are genetically encoded proteins that change their FRET efficiency upon binding to cAMP.[25] A common design involves fusing a cAMP-binding domain (e.g., from PKA or Epac) between two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP).[15]

Detailed Protocol:

-

Cell Transfection/Transduction:

-

Live-Cell Imaging:

-

Plate the cells in a suitable imaging dish or plate.

-

Mount the dish on a fluorescence microscope equipped for FRET imaging.

-

Acquire baseline fluorescence images of both the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores.

-

Add the hormone of interest to the cells and acquire a time-lapse series of images.

-

-

Data Acquisition and Analysis:

-

Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each time point.[23]

-

An increase or decrease in the FRET ratio, depending on the specific biosensor design, indicates a change in intracellular cAMP concentration.[15]

-

The kinetic parameters of the cAMP response, such as the rate of increase and the duration of the signal, can be determined from the time-course data.

-

Figure 3: Principle of a FRET-based cAMP biosensor.

Conclusion

The hormonal regulation of intracellular cAMP is a fundamental signaling mechanism that controls a vast array of physiological processes. A thorough understanding of the underlying signaling pathways, coupled with accurate and quantitative measurement of cAMP levels, is essential for advancing our knowledge in this field and for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers by detailing the core principles, presenting key quantitative data, and offering comprehensive experimental protocols for the study of hormone-induced cAMP signaling.

References

- 1. cusabio.com [cusabio.com]

- 2. The this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Frontiers | New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. The mRNA encoding a high-affinity cAMP phosphodiesterase is regulated by hormones and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stimulation of hormone-responsive adenylate cyclase activity by a factor present in the cell cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the cAMP signaling pathway in the regulation of gonadotropin-releasing hormone secretion in GT1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arborassays.com [arborassays.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound ELISA Kit (ab133039) is not available | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. cloud-clone.com [cloud-clone.com]

- 20. Rapid, semi-automated, and inexpensive radioimmunoassay of cAMP: Application in GPCR-mediated adenylate cyclase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. izotop.hu [izotop.hu]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 25. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Cellular Communication: An In-depth Technical Guide to the Cross-talk Between cAMP and Other Second Messenger Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of intracellular signaling pathways governs virtually every aspect of cellular function, from proliferation and differentiation to metabolism and apoptosis. At the heart of this network lie second messengers, small molecules that relay signals from cell surface receptors to intracellular effector proteins. Cyclic adenosine (B11128) monophosphate (cAMP) is one of the most ubiquitous and well-studied second messengers, orchestrating a vast array of physiological responses. However, the signaling landscape is far from linear. The cellular response to a specific stimulus is rarely the result of a single, isolated pathway. Instead, it is the integrated output of a complex web of interactions, or "cross-talk," between multiple signaling cascades.

This technical guide provides a comprehensive exploration of the core mechanisms underlying the cross-talk between cAMP and other key second messenger pathways, namely calcium (Ca2+), phosphoinositides (inositol trisphosphate [IP3] and diacylglycerol [DAG]), and the mitogen-activated protein kinase (MAPK) cascade. Understanding these points of intersection is paramount for researchers and drug development professionals seeking to unravel the complexities of cellular regulation and to design novel therapeutic strategies that target these intricate signaling networks.

This guide presents quantitative data in structured tables for comparative analysis, details the experimental protocols for key methodologies used to investigate these interactions, and provides visualizations of the signaling pathways and experimental workflows using the DOT language for Graphviz.

Cross-talk Between cAMP and Calcium (Ca2+) Signaling

The interplay between cAMP and Ca2+ is a fundamental and widespread mechanism of signal integration in a multitude of cell types.[1] These two pathways can act synergistically, additively, or antagonistically to fine-tune cellular responses.[1][2] The primary points of convergence for this cross-talk are the enzymes responsible for cAMP synthesis and degradation—adenylyl cyclases (ACs) and phosphodiesterases (PDEs)—as well as the downstream targets of both pathways.

Molecular Mechanisms of cAMP-Ca2+ Cross-talk

The reciprocal regulation between cAMP and Ca2+ signaling occurs at multiple levels:

-

Regulation of Adenylyl Cyclases by Ca2+: Several isoforms of adenylyl cyclase, the enzymes that synthesize cAMP from ATP, are directly modulated by Ca2+. Some isoforms, like AC1 and AC8, are stimulated by Ca2+/calmodulin, while others, such as AC5 and AC6, are inhibited by elevated intracellular Ca2+ concentrations.[1][3][4] This allows for a dynamic regulation of cAMP production in response to changes in intracellular Ca2+ levels.

-

Regulation of Phosphodiesterases by Ca2+: Phosphodiesterases are a diverse family of enzymes that hydrolyze cAMP, thereby terminating its signal. The activity of certain PDE isoforms, notably PDE1, is stimulated by Ca2+/calmodulin.[5][6] An increase in intracellular Ca2+ can therefore lead to an accelerated breakdown of cAMP, providing a negative feedback loop.

-

PKA-mediated Regulation of Ca2+ Signaling: The primary effector of cAMP is Protein Kinase A (PKA). PKA can phosphorylate and modulate the activity of key components of the Ca2+ signaling machinery. A prominent example is the phosphorylation of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum.[2][7][8] PKA phosphorylation can sensitize the IP3R to its ligand, IP3, leading to an enhanced release of Ca2+ from intracellular stores.[8]

Quantitative Data on cAMP-Ca2+ Cross-talk

The following tables summarize the available quantitative data on the key interactions between the cAMP and Ca2+ signaling pathways. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, cell type, and isoform being studied.

| Table 1: Regulation of Adenylyl Cyclase Isoforms by Ca2+/Calmodulin | ||

| AC Isoform | Regulation by Ca2+/Calmodulin | EC50 / Ki |

| AC1 | Stimulated | ~150 nM (EC50)[3] |

| AC3 | Stimulated | Data not readily available |

| AC8 | Stimulated | ~560 nM (EC50)[3] |

| AC5 | Inhibited (biphasic) | High affinity: ~0.4 µM (Ki)[7]; Low affinity: ~100 µM (Ki)[7] |

| AC6 | Inhibited (biphasic) | High affinity: ~0.4 µM (Ki)[7]; Low affinity: ~100 µM (Ki)[7] |

| Table 2: Kinetic Properties of Calmodulin-Stimulated Phosphodiesterase (PDE1) Isoforms | |||

| PDE1 Isoform | Substrate | Km | kcat |

| PDE1A | cGMP | 1-5 µM[9] | Data not readily available |

| cAMP | 50-100 µM[9] | Data not readily available | |

| PDE1B | cGMP | 1-5 µM[9] | Data not readily available |

| cAMP | 7-24 µM[9] | Data not readily available | |

| PDE1C | cGMP | <1 µM[9] | Data not readily available |

| cAMP | <1 µM[9] | Data not readily available |

| Table 3: PKA Phosphorylation of IP3 Receptor | ||

| IP3R Isoform | PKA Phosphorylation Sites | Kinetic Parameters (for synthetic peptide) |

| IP3R1 | Ser1589, Ser1755[8][10] | Km for GRRESLTSFG (surrounding Ser1755): 30-40 µM[11] |

| IP3R2 | Ser937[8] | Data not readily available |

| IP3R3 | Ser916, Ser934, Ser1832[10][12] | Data not readily available |

Signaling Pathway Diagram

References

- 1. Adenylyl cyclase isoforms 5 and 6 in the cardiovascular system: complex regulation and divergent roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Raf-1 activation and signalling by dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Functional properties of Ca2+-inhibitable type 5 and type 6 adenylyl cyclases and role of Ca2+ increase in the inhibition of intracellular cAMP content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calmodulin regulation of adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. STRUCTURAL BASIS FOR INHIBITION OF MAMMALIAN ADENYLYL CYCLASE BY CALCIUM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of IP3 receptors by cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-dependent kinase regulates Raf-1 kinase mainly by phosphorylation of serine 259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of inositol 1,4,5-trisphosphate-induced Ca2+ release by reversible phosphorylation and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of the inositol 1,4,5-trisphosphate receptor by cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The type III inositol 1,4,5-trisphosphate receptor is phosphorylated by cAMP-dependent protein kinase at three sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeepers of Cellular Signaling: A Technical Guide to the Role of Phosphodiesterases in cAMP Signal Termination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a vast array of physiological processes. The precise control of its intracellular concentration, duration, and spatial distribution is paramount for maintaining cellular homeostasis and ensuring the fidelity of signal transduction. Phosphodiesterases (PDEs), a superfamily of enzymes, are the sole terminators of cAMP signaling, hydrolyzing it to the inactive 5'-AMP. This technical guide provides an in-depth exploration of the pivotal role of PDEs in cAMP signal termination, with a focus on their classification, kinetic properties, regulatory mechanisms, and their significance as therapeutic targets. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are presented to equip researchers and drug development professionals with the essential knowledge to investigate and manipulate this critical signaling nexus.

Introduction: The Imperative of Signal Termination

The concept of second messenger signaling, initiated by the discovery of cAMP, revolutionized our understanding of how cells respond to external stimuli.[1] While the generation of cAMP by adenylyl cyclases is the initiating event, the termination of this signal is equally crucial. Unchecked cAMP signaling can lead to dysregulated cellular processes, contributing to a multitude of pathological conditions. Phosphodiesterases are the critical enzymes that provide this "off" switch, ensuring that cAMP signals are transient and localized.[2][3] The PDE superfamily is comprised of 11 distinct families, with more than 100 different isoforms generated through alternative splicing and the use of different promoters.[1][4] This diversity allows for exquisite control over cAMP degradation, tailored to specific cell types and subcellular compartments.[4]

The Phosphodiesterase Superfamily: A Classification

The PDE superfamily is categorized based on sequence homology, substrate specificity, and regulatory properties.[1][5] For researchers focused on cAMP signaling, the most relevant families are the cAMP-specific PDEs (PDE4, PDE7, and PDE8) and the dual-substrate PDEs that can hydrolyze both cAMP and cGMP (PDE1, PDE2, PDE3, PDE10, and PDE11).[4][5]

Nomenclature: The standardized nomenclature for PDEs designates the family with an Arabic numeral, followed by a capital letter for the gene, and a final Arabic numeral for the splice variant (e.g., PDE4D3).[1]

The Engine of Termination: Catalytic Mechanism and Substrate Specificity

The catalytic domain of PDEs is highly conserved and contains a metal-binding motif, typically involving zinc and magnesium ions, which is essential for the hydrolysis of the 3'-5' phosphodiester bond of cAMP.[6] The specificity for cAMP over cGMP is determined by key amino acid residues within the active site that form specific hydrogen bonds with the purine (B94841) ring of the substrate.[7][8] For instance, in PDE4, a conserved aspartate residue plays a crucial role in discriminating against cGMP.[8]

Quantitative Data on cAMP-Specific PDEs

For drug development professionals, understanding the kinetic properties of different PDE isoforms and the potency of their inhibitors is critical. The following tables summarize key quantitative data for cAMP-hydrolyzing PDEs.

Table 1: Kinetic Properties of Selected cAMP-Hydrolyzing PDE Isoforms

| PDE Isoform | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |

| PDE3A | cAMP | 0.1 - 0.8 | - | [4] |

| PDE4A | cAMP | 1 - 4 | - | [9] |

| PDE4B | cAMP | 2 - 5 | - | [6] |

| PDE4D | cAMP | 1 - 5 | - | [6] |

| PDE7A | cAMP | 0.1 - 0.2 | - | [9] |

| PDE8A | cAMP | ~0.1 | - | [9] |

Note: K_m_ and V_max_ values can vary depending on the experimental conditions and the source of the enzyme.

Table 2: IC_50_ Values of Selective Inhibitors for cAMP-Specific PDEs

| Inhibitor | Target PDE | IC_50_ (nM) | Reference |

| Roflumilast (B1684550) | PDE4 | 0.7 - 4 | [10] |

| Apremilast (B1683926) | PDE4 | 74 | [11] |

| Crisaborole | PDE4 | 49 | [11] |

| Rolipram | PDE4 | 100 - 1000 | [12] |

| BRL-50474 | PDE7 | ~200 | [9] |

| PF-04957325 | PDE8 | 43 | [13] |

| Milrinone | PDE3 | 100 - 300 | [14] |

| Cilostazol | PDE3 | 30 - 100 | [14] |

Spatial and Temporal Control: The Role of Compartmentalization

A central paradigm in cAMP signaling is its compartmentalization into discrete microdomains within the cell.[15] This spatial organization is largely orchestrated by A-Kinase Anchoring Proteins (AKAPs), which act as scaffolds to bring together PDEs, adenylyl cyclases, and the downstream effector of cAMP, Protein Kinase A (PKA).[4][15][16] This architecture creates localized signaling hubs where cAMP levels can be finely tuned, allowing for specific downstream physiological responses.[15][17] For example, the recruitment of PDE4 isoforms to specific AKAPs is crucial for regulating cAMP dynamics at the plasma membrane and the centrosome.[15][17]

PDEs as Therapeutic Targets

The critical role of PDEs in regulating cAMP signaling has made them attractive targets for drug development across a wide range of therapeutic areas.[14]

-

Inflammatory Diseases: PDE4 is highly expressed in inflammatory cells, and its inhibition leads to an increase in cAMP, which has potent anti-inflammatory effects.[10][18][19][20] PDE4 inhibitors like roflumilast and apremilast are approved for the treatment of chronic obstructive pulmonary disease (COPD) and psoriasis, respectively.[10][11][21]

-

Cardiovascular Diseases: PDE3 inhibitors, such as milrinone, increase intracellular cAMP in cardiac and vascular smooth muscle, leading to increased cardiac contractility and vasodilation.[11][22][23][24] They are used in the treatment of acute heart failure.[22][23] However, long-term use has been associated with increased mortality, highlighting the need for more targeted therapies.[24]

-

Neurological Disorders: Dysregulation of cAMP signaling has been implicated in various neurological and psychiatric disorders.[7][25][26] PDE inhibitors are being investigated for their potential to enhance cognitive function and for the treatment of conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia.[7][25][26]

Experimental Protocols for Studying PDE Activity and cAMP Signaling

Accurate and robust methods for measuring PDE activity and intracellular cAMP levels are essential for both basic research and drug discovery.

Measurement of Intracellular cAMP Levels

This is a widely used method for the quantitative measurement of cAMP in cell lysates.

-

Principle: The assay is based on the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

-

Methodology:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with compounds of interest (e.g., PDE inhibitors, adenylyl cyclase activators like forskolin).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to release intracellular cAMP.

-

ELISA Procedure:

-

Add cell lysates and cAMP standards to a microplate pre-coated with a capture antibody.

-

Add a fixed concentration of horseradish peroxidase (HRP)-labeled cAMP.

-

Add a cAMP-specific primary antibody.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for HRP and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.

-

-

Data Analysis: Generate a standard curve using the cAMP standards and determine the concentration of cAMP in the samples by interpolation.

-

This is a homogeneous (no-wash) assay suitable for high-throughput screening.

-

Principle: The assay is based on the competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to an Acceptor bead. A streptavidin-coated Donor bead binds to the biotinylated cAMP. When the Donor and Acceptor beads are in close proximity, excitation of the Donor bead results in the generation of a luminescent signal. The signal is inversely proportional to the amount of cAMP in the sample.

-

Methodology:

-

Cell Stimulation: Treat cells with compounds in a microplate.

-

Lysis and Detection: Add a lysis buffer containing the Acceptor beads, biotinylated cAMP, and Donor beads.

-

Incubation: Incubate at room temperature to allow for the competitive binding and bead proximity reaction.

-

Signal Detection: Read the luminescent signal on a compatible microplate reader.

-

Measurement of PDE Activity

This is a classic and highly sensitive method for directly measuring PDE activity.

-

Principle: The assay measures the conversion of radiolabeled cAMP (e.g., [³H]-cAMP) to radiolabeled 5'-AMP. The product is then separated from the substrate, and the radioactivity of the product is quantified.

-

Methodology:

-

Reaction Setup: Incubate the PDE-containing sample (e.g., purified enzyme or cell lysate) with a reaction buffer containing [³H]-cAMP.

-

Reaction Termination: Stop the reaction, typically by boiling.

-

Conversion of 5'-AMP to Adenosine: Add snake venom nucleotidase to convert the [³H]-5'-AMP to [³H]-adenosine.

-

Separation: Separate the [³H]-adenosine from the unreacted [³H]-cAMP using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the [³H]-adenosine using a scintillation counter.

-

This is a homogeneous assay format well-suited for high-throughput screening of PDE inhibitors.[21]

-

Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled cAMP analog (tracer).[21] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[21] When a PDE hydrolyzes the tracer, the resulting fluorescently labeled 5'-AMP is captured by a binding partner (e.g., an antibody or a metal-based nanoparticle), leading to a decrease in its rotational speed and an increase in fluorescence polarization.[27] Inhibitors of the PDE will prevent the hydrolysis of the tracer, resulting in a low polarization signal.[21]

-

Methodology:

-

Reaction Setup: In a microplate, incubate the PDE enzyme with test compounds.

-

Initiate Reaction: Add the fluorescently labeled cAMP tracer.

-

Incubation: Allow the enzymatic reaction to proceed for a defined period.

-

Add Binding Partner: Add the binding partner for the fluorescently labeled 5'-AMP.

-

Measure FP: Read the fluorescence polarization on a suitable plate reader.

-

This is another advanced, homogeneous assay format with high sensitivity and low background.

-

Principle: The assay typically involves a terbium (Tb)-labeled antibody that recognizes a phosphorylated product generated from a fluorescently labeled substrate after PDE action and subsequent kinase activity. When the Tb-labeled antibody and the fluorescently labeled phosphorylated product are in close proximity, FRET occurs between the Tb donor and the fluorescent acceptor. The TR-FRET signal is proportional to the amount of product formed.

-

Methodology:

-